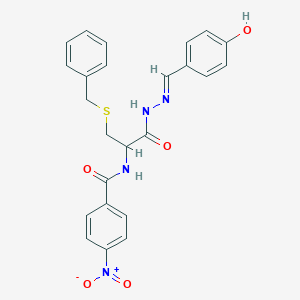![molecular formula C17H15BrClN3O2 B11118963 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11118963.png)
4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazino group, a bromophenyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-chlorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the bromophenyl and chlorophenyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}-N-(2,4-DICHLOROPHENYL)-4-OXOBUTANAMIDE
- 4-{2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINO}-N-(2,5-DIMETHYLPHENYL)-4-OXOBUTANAMIDE
Uniqueness
4-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(3-CHLOROPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15BrClN3O2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3-chlorophenyl)butanediamide |
InChI |
InChI=1S/C17H15BrClN3O2/c18-13-6-4-12(5-7-13)11-20-22-17(24)9-8-16(23)21-15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
VSDILLOEYMBJBH-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11118881.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11118888.png)
methanone](/img/structure/B11118889.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11118895.png)
![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118905.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118906.png)
![3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118909.png)

![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11118913.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11118916.png)
![1-(1,4'-Bipiperidin-1'-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11118928.png)
![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11118939.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11118942.png)
![methyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11118955.png)
